molecular formula C9H8FNO2 B2525590 2-Cyclopropyl-1-fluoro-4-nitrobenzene CAS No. 2366994-57-0

2-Cyclopropyl-1-fluoro-4-nitrobenzene

Cat. No.: B2525590
CAS No.: 2366994-57-0
M. Wt: 181.166
InChI Key: AARHVKBXYGSMNN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol . This compound is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Cyclopropyl-1-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 2-Cyclopropyl-1-fluorobenzene using a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Cyclopropyl-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, halogens, and reducing agents like hydrogen gas and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Cyclopropyl-1-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

2-cyclopropyl-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-9-4-3-7(11(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARHVKBXYGSMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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